3-Pyridinol, 6-(4-morpholinyl)-
Description
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-1-2-9(10-7-8)11-3-5-13-6-4-11/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMRCIFLMRTCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis of 3-Pyridinol, 6-(4-morpholinyl)- is achieved through a three-step sequence involving nucleophilic substitution, palladium-catalyzed coupling, and catalytic hydrogenation.
Step 1: Nucleophilic Substitution
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Reagents : Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).
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Conditions : 40°C for 25 hours.
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Purpose : This step likely facilitates the formation of a key intermediate by substituting a leaving group (e.g., halogen) with a nucleophile, such as a morpholine moiety.
Step 2: Palladium-Catalyzed Coupling
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Reagents : Sodium tert-butanolate, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl (BINAP) in toluene.
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Conditions : 85°C under inert atmosphere (e.g., nitrogen or argon) for 24 hours.
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Purpose : This Ullmann-type or Buchwald-Hartwig coupling reaction introduces the morpholinyl group to the pyridine core, forming a C–N bond.
Step 3: Catalytic Hydrogenation
Key Advantages and Challenges
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Advantages :
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Palladium catalysis ensures high regioselectivity for C–N bond formation.
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Hydrogenation under high pressure achieves efficient deprotection or reduction.
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Challenges :
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Long reaction times (up to 66 hours total).
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Sensitivity to oxygen and moisture in Step 2 necessitates strict inert conditions.
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Alternative Routes and Comparative Analysis
Insights from Related Pyridine Syntheses
While no direct alternative methods for 3-Pyridinol, 6-(4-morpholinyl)- are detailed in the provided sources, analogous strategies from pyridine chemistry offer contextual insights:
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Reductive Amination : In the synthesis of Eliquis intermediates, morpholine is introduced via reductive amination under basic conditions (e.g., Li₂CO₃ at 100–110°C). This approach could theoretically adapt to 3-Pyridinol synthesis by modifying starting materials.
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Cyclization Strategies : Cyclocondensation of enamines or keto-enol tautomers, as seen in 3-hydroxypyridin-4-one derivatives, might offer pathways to construct the pyridine ring post-morpholine incorporation.
Critical Parameters for Optimization
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Catalyst Selection : Pd₂(dba)₃ with BINAP in Step 2 is critical for cross-coupling efficiency. Substituting cheaper ligands (e.g., XPhos) may reduce costs but could compromise yield.
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Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity in Step 1, while toluene’s high boiling point accommodates prolonged heating in Step 2.
Industrial and Scalability Considerations
Cost-Efficiency Analysis
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Catalyst Costs : Pd₂(dba)₃ and BINAP are expensive, contributing to ~60% of total synthesis costs. Recycling catalysts via supported systems (e.g., silica-Pd) could mitigate expenses.
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Step Integration : Combining Steps 1 and 2 into a one-pot reaction may reduce purification overhead, though compatibility of reagents must be verified.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 6-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinol oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Biological Activities
The biological activities of 3-Pyridinol, 6-(4-morpholinyl)- are attributed to its ability to interact with multiple biological pathways. Key areas of application include:
- Antitumor Activity : Pyridinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridinone core can enhance binding affinity to protein kinases involved in cancer progression, such as Met kinase and histone deacetylase (HDAC). Compounds with this scaffold have been reported to induce apoptosis in tumor cells and inhibit tumor growth in xenograft models .
- Neurological Applications : The compound has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases. Research indicates that certain analogs can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating conditions like depression and Alzheimer's disease .
- Antimicrobial Properties : Some pyridinone derivatives have demonstrated antimicrobial activity against various pathogens. This includes efficacy against bacterial strains and fungi, providing a basis for further development as antimicrobial agents .
Table 1: Summary of Biological Activities of 3-Pyridinol Derivatives
Recent Advances and Future Directions
Recent research has focused on optimizing the structure of 3-Pyridinol, 6-(4-morpholinyl)- to improve its pharmacokinetic properties and selectivity for therapeutic targets. The use of structure-activity relationship (SAR) studies has been pivotal in identifying modifications that enhance efficacy while minimizing side effects. For example, introducing specific substituents on the pyridine ring has been shown to significantly affect cellular permeability and binding affinity .
Moreover, ongoing studies are exploring the potential of this compound in combination therapies for cancer treatment, as well as its role in neurological disorders where cholinergic signaling is disrupted.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a radical-trapping antioxidant by interacting with peroxyl radicals, thereby preventing oxidative damage. The compound’s morpholinyl group plays a crucial role in its ability to modulate lysosomal pH, which is important for various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The table below highlights critical differences between 3-Pyridinol, 6-(4-morpholinyl)- and similar pyridine derivatives:
Key Observations:
- Position of Morpholino Group: The morpholino group at position 6 enhances steric bulk and electron-donating effects, which improves binding affinity in neurological targets like GlyT1 . Derivatives with morpholino at position 2 (e.g., 6-Morpholinopyridine-2-carboxylic acid) exhibit distinct geometry, altering target interactions .
- Functional Group Impact: Replacing the hydroxyl group with a carboxylic acid (e.g., 6-Morpholinonicotinic acid) increases acidity and polarity, making it suitable for salt formation or coordination chemistry .
- Substituent Reactivity: Chloromethyl or trifluoromethyl groups at position 6 (e.g., 3-Pyridinol, 6-(chloromethyl)-) introduce sites for nucleophilic substitution or fluorophilic interactions, respectively .
Physicochemical Properties
- Solubility: The hydroxyl and morpholino groups in 3-Pyridinol, 6-(4-morpholinyl)- improve water solubility compared to non-polar analogs like 6-(Trifluoromethyl)-3-pyridinol.
- Thermal Stability: Morpholino-substituted pyridines generally exhibit higher melting points (>200°C) due to hydrogen-bonding networks, as seen in 6-Morpholinonicotinic acid (m.p. 258–260°C) .
Biological Activity
3-Pyridinol, 6-(4-morpholinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
3-Pyridinol, 6-(4-morpholinyl)- features a pyridine ring substituted with a hydroxyl group at the third position and a morpholinyl group at the sixth position. This structural configuration enhances its solubility and biological activity compared to simpler pyridine derivatives.
Antioxidant Activity
Research indicates that 3-Pyridinol, 6-(4-morpholinyl)- exhibits potent antioxidant properties. It acts as a radical-trapping antioxidant by interacting with peroxyl radicals, thereby preventing oxidative damage to cellular components. The morpholinyl group is crucial for modulating lysosomal pH, which is important for various cellular processes including autophagy and apoptosis.
Neuroprotective Effects
Studies have demonstrated the neuroprotective potential of this compound. In models of neurodegenerative diseases, it has shown promise in reducing neuronal cell death and improving cognitive function. For instance, in animal studies, administration of 3-Pyridinol, 6-(4-morpholinyl)- resulted in significant reductions in markers of oxidative stress and inflammation in the brain .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential applications as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
The biological activity of 3-Pyridinol, 6-(4-morpholinyl)- can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group contributes to its ability to scavenge free radicals.
- pH Modulation : The morpholinyl group modulates lysosomal pH, enhancing the compound's efficacy in cellular environments.
- Receptor Interaction : The compound may interact with specific receptors involved in neuroprotection and inflammation modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Pyridinol | 3-Pyridinol | Antioxidant | Lacks morpholinyl group |
| 5-Pyrimidinol | 5-Pyrimidinol | Antimicrobial | Contains pyrimidine ring |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | BHT | Antioxidant | Common phenolic antioxidant |
Case Studies
- Neuroprotection in Animal Models : A study published in Neuroscience Letters demonstrated that administration of 3-Pyridinol, 6-(4-morpholinyl)- significantly reduced neuroinflammation and improved cognitive outcomes in mice subjected to oxidative stress conditions. The study reported a decrease in pro-inflammatory cytokines and an increase in neurotrophic factors following treatment .
- Antimicrobial Efficacy : In vitro tests against Escherichia coli and Staphylococcus aureus showed that 3-Pyridinol, 6-(4-morpholinyl)- inhibited bacterial growth effectively at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics used as controls.
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for structural elucidation of 3-Pyridinol, 6-(4-morpholinyl)-?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and infrared (IR) spectroscopy to identify functional groups. Computational tools like DFT calculations can validate spectral assignments. For example, the InChI key from structural data (C10H11ClN2O2) can guide peak interpretation in NMR .
- Data Reference : Compare with spectra of analogous morpholinyl-pyridine derivatives (e.g., 6-methyl-3-pyridinol, InChIKey: DHLUJPLHLZJUBW-UHFFFAOYSA-N) to identify substituent effects .
Q. How can researchers synthesize 3-Pyridinol, 6-(4-morpholinyl)-, and what are common impurities?
- Methodology : Use nucleophilic aromatic substitution (SNAr) by reacting 6-chloro-3-pyridinecarbonyl chloride with morpholine under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to minimize by-products like unreacted chloride or over-alkylated products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Challenges : Morpholine’s steric bulk may reduce reaction efficiency; adding catalytic KI or using polar aprotic solvents (e.g., DMF) can enhance yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
